molecular formula C15H10FNO B1268522 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde CAS No. 70093-12-8

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B1268522
CAS No.: 70093-12-8
M. Wt: 239.24 g/mol
InChI Key: RLQLBZDVAGJSFK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the indole ring, which is further substituted with a carbaldehyde group at the 3-position. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoroaniline.

    Formation of Indole Ring: The 4-fluoroaniline undergoes a Fischer indole synthesis with phenylhydrazine to form 2-(4-fluorophenyl)-1H-indole.

    Introduction of Carbaldehyde Group: The indole derivative is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the carbaldehyde group at the 3-position, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: 2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid.

    Reduction: 2-(4-Fluorophenyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins and enzymes. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

    2-Phenyl-1H-indole-3-carbaldehyde: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde: Contains a chlorine atom instead of fluorine, which affects its reactivity and interactions with biological targets.

    2-(4-Methylphenyl)-1H-indole-3-carbaldehyde: The presence of a methyl group instead of fluorine alters its lipophilicity and biological activity.

Uniqueness: 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is unique due to the presence of the fluorine atom, which enhances its stability, lipophilicity, and ability to participate in specific chemical reactions. The fluorine atom also influences the compound’s biological activity by affecting its binding affinity to target proteins and enzymes.

Properties

IUPAC Name

2-(4-fluorophenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)15-13(9-18)12-3-1-2-4-14(12)17-15/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQLBZDVAGJSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347026
Record name 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70093-12-8
Record name 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Fluorophenyl)-1H-indole-3-carboxaldehyde
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